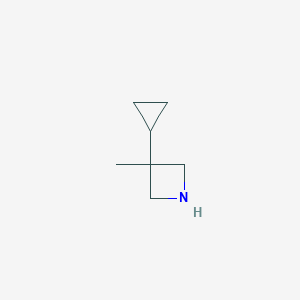
3-Cyclopropyl-3-methylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-3-methylazetidine is an organic compound that has garnered significant interest in various fields of research and industry. This compound is a cyclic amino acid derivative with a unique molecular structure and intriguing physical and chemical properties. It is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-methylazetidine can be achieved through various methods. One common approach involves the [2+2] cycloaddition reactions, which are efficient for constructing the azetidine ring . Another method includes the use of metalated azetidines and practical C(sp3)–H functionalization .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid support and microwave irradiation has been reported to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropyl-3-methylazetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain, which makes them highly reactive under appropriate conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dimethylsulfoxonium methylide, which is used in the synthesis of 1-arenesulfonylazetidines . Other reagents include metal catalysts and carbon nucleophiles for ring-opening reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reaction with carbon nucleophiles can lead to the formation of various substituted azetidines .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-3-methylazetidine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, azetidines are known for their bioactive properties and are used in drug discovery and development . The compound is also used in the polymer industry for the synthesis of novel polymers with unique properties .
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-3-methylazetidine involves its interaction with specific molecular targets and pathways. The ring strain of the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions that can modulate biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Azetidine-2-carboxylic acid
- Azelnidipine
- Cobimetinib
- Ximelagatran
Comparison: 3-Cyclopropyl-3-methylazetidine is unique due to its specific molecular structure and the presence of a cyclopropyl group, which imparts distinct reactivity and properties compared to other azetidines . The ring strain and stability of the azetidine ring make it a valuable compound in various applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C7H13N |
|---|---|
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
3-cyclopropyl-3-methylazetidine |
InChI |
InChI=1S/C7H13N/c1-7(4-8-5-7)6-2-3-6/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
XGEJGJDCDADAQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


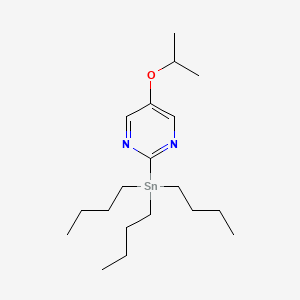
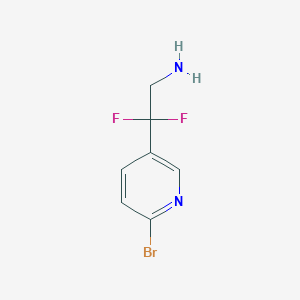
![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
![5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B13560270.png)
![6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B13560276.png)
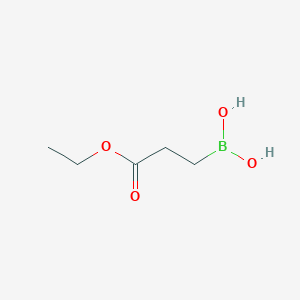
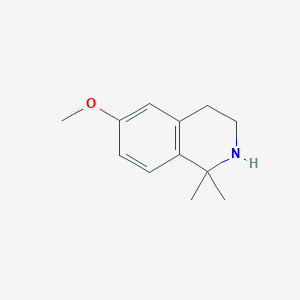
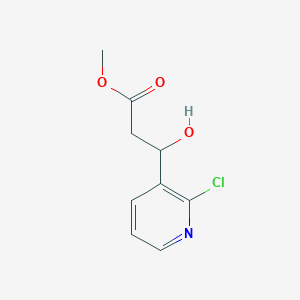
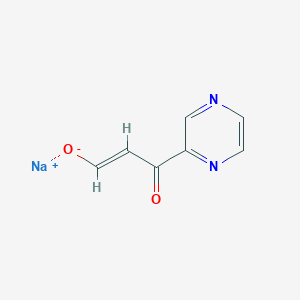


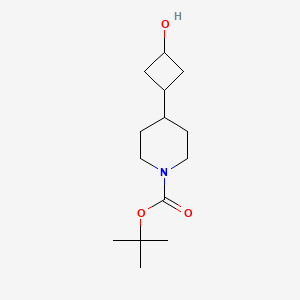
![1-Fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13560306.png)

